molecular formula C15H24ClNO2 B6991066 N-[1-(4-chlorophenyl)propan-2-yl]-3,3-dimethoxybutan-1-amine

N-[1-(4-chlorophenyl)propan-2-yl]-3,3-dimethoxybutan-1-amine

Cat. No.: B6991066
M. Wt: 285.81 g/mol
InChI Key: OHOFPKHLZFFEEB-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)propan-2-yl]-3,3-dimethoxybutan-1-amine is an organic compound that belongs to the class of amines. This compound features a chlorophenyl group attached to a propan-2-yl chain, which is further connected to a dimethoxybutan-1-amine moiety. The presence of the chlorophenyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)propan-2-yl]-3,3-dimethoxybutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClNO2/c1-12(11-13-5-7-14(16)8-6-13)17-10-9-15(2,18-3)19-4/h5-8,12,17H,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOFPKHLZFFEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)Cl)NCCC(C)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)propan-2-yl]-3,3-dimethoxybutan-1-amine typically involves the reaction of 4-chlorophenylpropan-2-amine with 3,3-dimethoxybutan-1-amine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. The industrial methods also incorporate purification steps, such as distillation and crystallization, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)propan-2-yl]-3,3-dimethoxybutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[1-(4-chlorophenyl)propan-2-yl]-3,3-dimethoxybutan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)propan-2-yl]-3,3-dimethoxybutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)propan-2-amine: Shares the chlorophenyl group but differs in the amine structure.

    3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine: Contains a pyridinyl group instead of the dimethoxybutan-1-amine moiety.

Uniqueness

N-[1-(4-chlorophenyl)propan-2-yl]-3,3-dimethoxybutan-1-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

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